2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Overview
Description
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate is a chemical compound with the molecular formula C11H13F3N2O2S and a molecular weight of 294.29 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a cyclohepta[d][1,3]thiazol-2-yl moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate isocyanate derivative of the cyclohepta[d][1,3]thiazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of solvents to enhance yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclohepta[d][1,3]thiazol-2-yl moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate include:
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}urea: Similar structure but with a urea linkage instead of a carbamate.
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}amide: Contains an amide group instead of a carbamate.
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ester: Features an ester linkage in place of the carbamate.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)6-18-10(17)16-9-15-7-4-2-1-3-5-8(7)19-9/h1-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULBDTBPXYCHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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